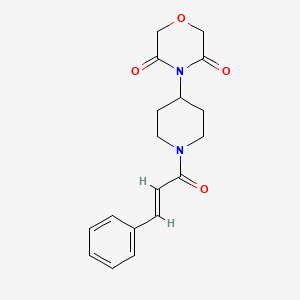
(E)-4-(1-cinnamoylpiperidin-4-yl)morpholine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(1-cinnamoylpiperidin-4-yl)morpholine-3,5-dione, also known as CPM-86, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CPM-86 is a synthetic molecule that belongs to the class of morpholine-3,5-dione derivatives.
Wissenschaftliche Forschungsanwendungen
Biodegradable Polyesteramides Synthesis
(E)-4-(1-cinnamoylpiperidin-4-yl)morpholine-3,5-dione derivatives have been utilized in the synthesis of biodegradable polyesteramides. These compounds are obtained by ring-opening copolymerization, using morpholine-2,5-dione derivatives with protected functional substituents. This method enables the creation of polymers with either pendant carboxylic acid groups or pendant amine groups, which are important in the development of biodegradable materials for various applications, such as in the medical field for nerve catheters and drug delivery systems (Veld, Dijkstra, & Feijen, 1992).
Drug Delivery and Gene Carriers
Morpholine-2,5-dione derivatives, a category closely related to (E)-4-(1-cinnamoylpiperidin-4-yl)morpholine-3,5-dione, are prominent in the development of drug delivery systems and gene carriers. Their unique structure allows for the formation of biodegradable polymers which can be utilized in the controlled release of drugs and the safe delivery of genetic material (Yu, 2015).
Polymerization for Biomedical Applications
The polymerization of morpholine-2,5-dione derivatives, which are structurally similar to (E)-4-(1-cinnamoylpiperidin-4-yl)morpholine-3,5-dione, has been a significant focus in the field of biodegradable polymer materials. These materials have found extensive use in biomedical applications, particularly in the fabrication of nerve catheters, tissue engineering scaffolds, and drug control release carriers (周群华 et al., 2016).
Synthesis of Polydepsipeptides
Another application of morpholine-2,5-dione derivatives involves the enzymatic ring-opening polymerization to synthesize polydepsipeptides. These polymers, derived from cyclic depsipeptides, are important in the creation of new materials with unique biodegradable properties, suitable for various medical and pharmaceutical applications (Feng, Klee, Keul, & Höcker, 2000).
Antibacterial and Antimicrobial Activities
Certain morpholine-2,5-dione derivatives have demonstrated antibacterial and antimicrobial activities. This includes potential applications in developing new compounds for treating bacterial infections and enhancing the effectiveness of existing antimicrobial therapies (Yancheva et al., 2012).
Eigenschaften
IUPAC Name |
4-[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-16(7-6-14-4-2-1-3-5-14)19-10-8-15(9-11-19)20-17(22)12-24-13-18(20)23/h1-7,15H,8-13H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZFINQTNHRVHC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(1-cinnamoylpiperidin-4-yl)morpholine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2656333.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2656335.png)
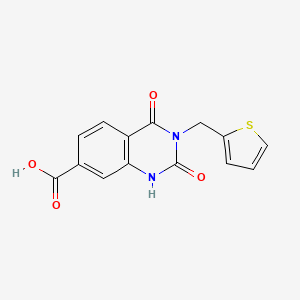
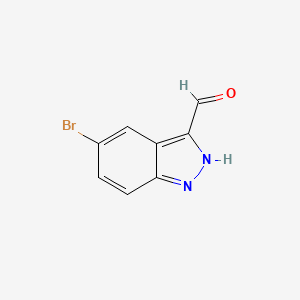
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2656339.png)
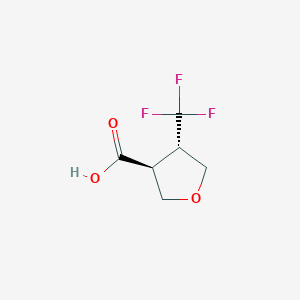
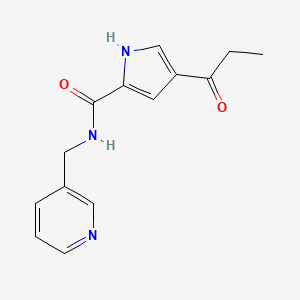
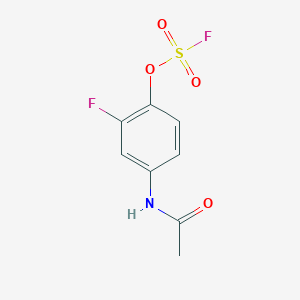
![7-[(4-Prop-2-enoylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2656345.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2656346.png)
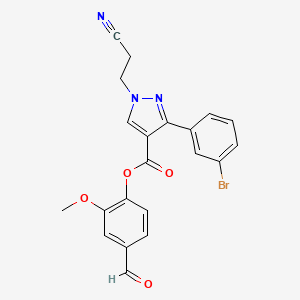

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2656351.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)